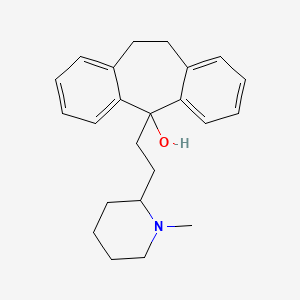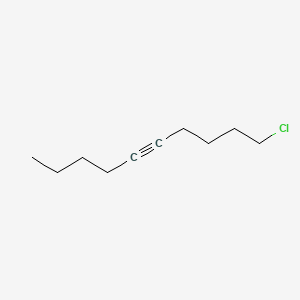
5-Decyne, 1-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decyne, 1-chloro-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H17Cl , indicating it consists of ten carbon atoms, seventeen hydrogen atoms, and one chlorine atom. The presence of the triple bond and the chlorine atom makes it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing 5-Decyne, 1-chloro- involves the elimination of hydrogen halides from vicinal dihalides.
Corey-Fuchs Reaction: Another method involves the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne.
Industrial Production Methods: Industrial production of 5-Decyne, 1-chloro- often involves large-scale dehydrohalogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrogenation: 5-Decyne, 1-chloro- can undergo hydrogenation reactions to form alkanes.
Halogenation: The compound can react with halogens (e.g., chlorine, bromine) to form dihalides.
Hydrohalogenation: This reaction involves the addition of hydrogen halides (e.g., HCl, HBr) to the alkyne, resulting in the formation of haloalkenes.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.
Halogenation: Chlorine or bromine, room temperature.
Hydrohalogenation: Hydrogen halides, room temperature.
Major Products:
Hydrogenation: Alkanes.
Halogenation: Dihalides.
Hydrohalogenation: Haloalkenes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Decyne, 1-chloro- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can undergo substitution reactions . These properties make it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Decyne: Another alkyne with a triple bond at the first carbon.
4-Octyne: An alkyne with a triple bond at the fourth carbon.
Uniqueness: 5-Decyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which allows it to undergo a wider range of chemical reactions compared to other alkynes .
Eigenschaften
CAS-Nummer |
54377-34-3 |
|---|---|
Molekularformel |
C10H17Cl |
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
1-chlorodec-5-yne |
InChI |
InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-4,7-10H2,1H3 |
InChI-Schlüssel |
HOROZASJKPUNET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


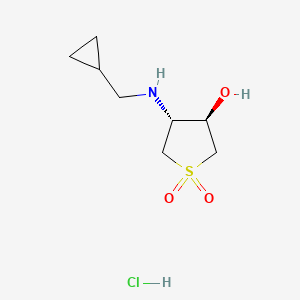
![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)
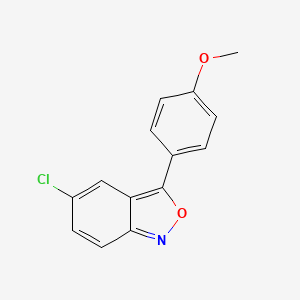
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
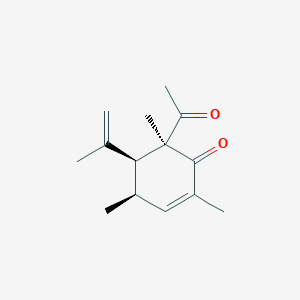
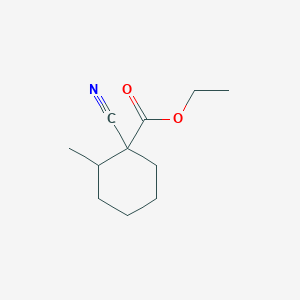
![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

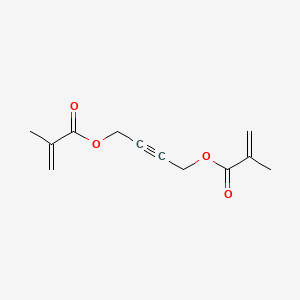

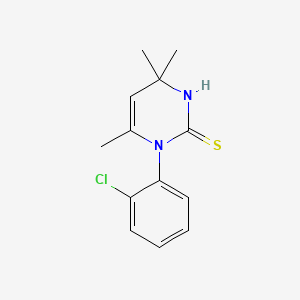
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
